molecular formula C42H62N8O10 B1246526 Nodularin Har

Nodularin Har

Cat. No. B1246526
M. Wt: 839 g/mol
InChI Key: YCFHEUGHSRSOFR-LTNJPURBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nodularin Har is a natural product found in Nodularia with data available.

Scientific Research Applications

Nodularin Har, a variant of nodularin, is a cyanobacterial hepatotoxin with significant scientific interest. Its applications in scientific research have been explored in various studies. The following paragraphs summarize key research areas involving Nodularin Har.

Nodularin-Har: A New Variant of Nodularin

Nodularin-Har, characterized by the substitution of homoarginine for arginine, was isolated from Nodularia PCC7804. This structure elucidation is crucial for understanding its distinct biochemical properties and potential applications in scientific studies, including toxicological assessments and environmental monitoring (Saito et al., 2001).

Gene Expression Modulation

Research has demonstrated that nodularin, including variants like Nodularin Har, can modulate gene expression, particularly influencing genes related to tumor necrosis factor α (TNFα) and early-response genes in rat hepatocytes. This has implications for understanding the molecular mechanisms of liver tumor promotion (Sueoka et al., 2005).

Biosynthesis of Nodularin

Studies have identified genes involved in the biosynthesis of nodularin in Nodularia, which are crucial for understanding the production of Nodularin Har. Knowledge of peptide synthetase and polyketide synthase genes provides insights into its biosynthesis, aiding in the detection and monitoring of toxic cyanobacteria (Moffitt & Neilan, 2001).

Toxicological Studies

Toxicological research has shown that nodularins, including Nodularin Har, are involved in various toxic effects such as hepatotoxicity and carcinogenicity. Understanding the mechanisms of these effects is vital for assessing environmental and health risks (Chen et al., 2013).

Biodegradation and Environmental Fate

The fate of Nodularin Har in aquatic environments, including its stability and biodegradation, is crucial for environmental monitoring and management. Research on its interaction with sediments and microbial communities offers insights into how it may be mitigated or removed from water systems (Toruńska et al., 2008).

Immunological Impact

Nodularin's impact on immune cells, including inhibition of lymphocyte functions and T-cell dysfunction, is significant for understanding its broader biological effects. This has implications for assessing the health impacts of exposure to Nodularin Har (Yea et al., 2000).

properties

Product Name

Nodularin Har

Molecular Formula

C42H62N8O10

Molecular Weight

839 g/mol

IUPAC Name

(2Z,5R,6S,9S,12S,13S,16R)-9-[4-(diaminomethylideneamino)butyl]-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid

InChI

InChI=1S/C42H62N8O10/c1-8-32-39(55)49-35(41(58)59)27(5)37(53)47-30(16-12-13-21-45-42(43)44)38(54)46-29(26(4)36(52)48-31(40(56)57)19-20-34(51)50(32)6)18-17-24(2)22-25(3)33(60-7)23-28-14-10-9-11-15-28/h8-11,14-15,17-18,22,25-27,29-31,33,35H,12-13,16,19-21,23H2,1-7H3,(H,46,54)(H,47,53)(H,48,52)(H,49,55)(H,56,57)(H,58,59)(H4,43,44,45)/b18-17+,24-22+,32-8-/t25-,26-,27-,29-,30-,31+,33-,35+/m0/s1

InChI Key

YCFHEUGHSRSOFR-LTNJPURBSA-N

Isomeric SMILES

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCCN=C(N)N)C)C(=O)O

Canonical SMILES

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCCN=C(N)N)C)C(=O)O

synonyms

nodularin-Har

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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